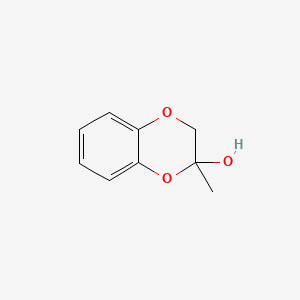

2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-1,4-benzodioxin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJSLKSYNBUEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance Within the Benzodioxin Framework

The foundational structure of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is the 1,4-benzodioxane (B1196944) ring system. This core is formed by the fusion of a benzene (B151609) ring with a 1,4-dioxane (B91453) ring. The "2,3-dihydro" designation indicates that the double bond within the dioxane ring is saturated. The defining features of the titular compound are the substituents on the C2 carbon of the dihydrodioxin ring: a methyl group (-CH₃) and a hydroxyl group (-OH).

This specific substitution pattern creates a chiral center at the C2 position, meaning the molecule can exist as two non-superimposable mirror images or enantiomers. The presence of both a hydroxyl group and a methyl group on the same carbon atom introduces unique steric and electronic properties that can influence the molecule's reactivity and its interactions with biological systems. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in many biological processes.

The conformation of the dihydrodioxin ring is typically a half-chair. The positioning of the substituents at the C2 position can be either axial or equatorial, which can significantly impact the compound's stability and properties. For 2-substituted 2,3-dihydro-1,4-benzodioxins, the preferred conformation often places bulkier groups in the equatorial position to minimize steric hindrance.

| Feature | Description |

|---|---|

| Core Structure | 1,4-Benzodioxane (a benzene ring fused to a 1,4-dioxane ring) |

| Saturation | 2,3-dihydro (saturated heterocyclic ring) |

| Substituents at C2 | One methyl group (-CH₃) and one hydroxyl group (-OH) |

| Chirality | Chiral center at the C2 position |

Historical Context of Dihydrobenzodioxin Chemistry Development

The chemistry of benzodioxanes, including the dihydro derivatives, has a rich history. Initially, these compounds were explored for their interesting chemical properties and as derivatives of catechol (1,2-dihydroxybenzene). One of the common historical methods for preparing the 1,4-benzodioxane (B1196944) ring system involves the condensation of a catechol with a suitable two-carbon electrophile.

A foundational approach to synthesizing the 2,3-dihydro-1,4-benzodioxin core is the Williamson ether synthesis, where catechol or a substituted catechol is reacted with a 1,2-dihaloethane in the presence of a base. This method, while effective for the parent ring system, requires modification for the introduction of substituents on the dioxane ring.

The synthesis of 2-substituted dihydrobenzodioxins has evolved to allow for greater control over stereochemistry. Modern synthetic strategies often involve the reaction of a catechol with an epoxide or a chiral precursor to introduce functionality at the C2 and C3 positions. For instance, the reaction of catechol with a substituted epoxide can yield a 2-hydroxymethyl-2,3-dihydro-1,4-benzodioxin, a close structural relative of the compound of interest.

Over the years, the versatility of the benzodioxin scaffold has led to its incorporation into a wide range of compounds with diverse applications, from natural products to pharmaceuticals. tsijournals.com This has driven the development of more sophisticated and efficient synthetic methodologies.

| Synthetic Approach | Description | Typical Reactants |

|---|---|---|

| Williamson Ether Synthesis | A classical method for forming the dioxane ring. | Catechol and 1,2-dihaloethane |

| Epoxide Ring-Opening | Reaction of catechol with an epoxide to introduce substituents. | Catechol and a substituted epoxide (e.g., epichlorohydrin) |

| Biomimetic Oxidative Coupling | Mimics natural biosynthetic pathways to form complex benzodioxane lignans. connectjournals.com | Phenolic precursors and an oxidizing agent (e.g., potassium ferricyanide) connectjournals.com |

Current Research Landscape and Emerging Trends for Benzodioxinols

Classical and Established Synthetic Routes to Dihydrobenzodioxinols

Traditional methods for constructing the dihydrobenzodioxinol core rely on well-established chemical reactions, primarily focusing on the formation of the dioxane ring through cyclization or the functionalization of a pre-existing benzodioxane structure.

One of the most fundamental and widely used methods for constructing the 1,4-benzodioxane (B1196944) skeleton is the reaction of a catechol (or a substituted 1,2-dihydroxybenzene) with a suitable two-carbon electrophile. This approach is a variation of the Williamson ether synthesis.

The reaction typically involves treating a catechol derivative with a 1,2-dihaloethane, most commonly 1,2-dibromoethane (B42909), in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov For instance, methyl 2,3-dihydroxybenzoate can be effectively cyclized by reacting it with 1,2-dibromoethane to yield methyl 2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-5-carboxylate. nih.gov Similarly, this strategy has been applied to gallic acid derivatives to produce various 6,8-disubstituted-1,4-benzodioxanes. scirp.org

Another variation of this cyclization involves the reaction of catechol with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (TEA) to form 2,3-dihydro-1,4-benzodioxin-2-one, which can serve as a precursor to other derivatives. chemicalbook.com A further example includes the reaction of pyrocatechol (B87986) with a mesylated vicinal diol in the presence of potassium carbonate, where the mesyl groups act as leaving groups to facilitate the double ether linkage, forming the dioxane ring. mdpi.com

Table 1: Examples of Cyclization Reactions with Catechol Derivatives

| Catechol Derivative | Reagent(s) | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | DMF | Methyl 2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-5-carboxylate | nih.gov |

| Pyrocatechol | (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy | K₂CO₃ | DMF | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | mdpi.com |

| Catechol | Chloroacetyl chloride | TEA | Dichloromethane | 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE | chemicalbook.com |

The synthesis of the 1,4-benzodioxane skeleton through the direct reaction of propargylic alcohols with salicylic (B10762653) or thiosalicylic acids is not a prominently featured route in the surveyed scientific literature. While propargylic alcohols are versatile intermediates known to undergo various substitution and cyclization reactions, their specific application in tandem with salicylic acid derivatives to form the dihydrobenzodioxinol ring system is not well-documented.

A common synthetic strategy involves the modification of a pre-formed 1,4-benzodioxane ring. This allows for the introduction of diverse functional groups onto the core structure. A key precursor for these modifications is 2,3-dihydro-1,4-benzodioxin-6-amine.

This amino-substituted benzodioxane can be readily functionalized. For example, it can be reacted with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in a basic aqueous medium to yield the corresponding sulfonamide, N-(2,3-dihydrobenzo nih.govscirp.org-dioxin-6-yl)-4-methylbenzenesulfonamide. scielo.br This sulfonamide can then undergo further N-alkylation by reacting it with various 2-bromo-N-substituted acetamides in the presence of a base like lithium hydride (LiH) in DMF. scielo.br

Other functionalizations include the conversion of ester groups on the benzodioxane ring into amides. For instance, a methyl carboxylate derivative can be hydrolyzed to the corresponding carboxylic acid, which is then converted to an acid chloride and reacted with various amines to produce a library of amide analogs. scirp.org Furthermore, sulfide (B99878) moieties attached to the ring can be selectively oxidized to either sulfoxides or sulfones using reagents like hydrogen peroxide (H₂O₂), with tellurium dioxide (TeO₂) sometimes used to prevent overoxidation to the sulfone. scirp.org

Table 2: Examples of Functionalization of 1,4-Benzodioxane Precursors

| Precursor | Reagent(s) | Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-2,3-dihydrobenzo nih.govscirp.org-dioxin-6-amine | 4-Methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | Sulfonamide | scielo.br |

| N-(2,3-dihydrobenzo nih.govscirp.org-dioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-phenylacetamide, LiH | DMF, 25 °C | N-Substituted Sulfonamide | scielo.br |

| Methyl 8-(butylthio)-2,3-dihydrobenzo[b] nih.govscirp.orgdioxine-6-carboxylate | 1. NaOH, MeOH; 2. SOCl₂; 3. Amine | Multistep | Carboxamide | scirp.org |

Historically, the 1,4-benzodioxane scaffold has been recognized for its significance in medicinal chemistry, forming the core of drugs like Doxazosin. scirp.orgscirp.org Early synthetic interest was driven by the discovery of biologically active natural products containing this moiety. nih.govconnectjournals.com

Key historical strategies include biomimetic approaches, such as the oxidative coupling of a catechol derivative with a partner molecule, often catalyzed by reagents like potassium ferricyanide (B76249), to form the dioxane ring. connectjournals.com The condensation of phenols with aldehydes, a method established by Borsche and Berkhout, represents one of the earliest general methods for preparing related benzodioxane structures, specifically 1,3-benzodioxanes. tsijournals.com Over time, these foundational methods have been refined and expanded to include transition-metal-assisted reactions and other more complex cyclization strategies, reflecting the evolution of synthetic organic chemistry. researchgate.net

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of novel synthetic protocols.

The development of catalyst-free reactions represents a significant advancement in green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. While the surveyed literature does not prominently feature specific catalyst-free protocols for the synthesis of this compound or its close dihydrobenzodioxinol relatives, the broader field of heterocyclic chemistry has seen a move in this direction. Advanced strategies often involve multicomponent reactions or the use of highly reactive intermediates that can proceed to the final product under mild, catalyst-free conditions. The application of such innovative, environmentally benign methodologies to the synthesis of the 1,4-benzodioxane scaffold remains an area for future development.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. While specific literature on the microwave-assisted synthesis of this compound is limited, the application of this technology to related benzodioxane and benzodioxole structures suggests its potential utility. For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives has been efficiently achieved through the microwave-irradiated reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid. This method offers significant advantages over conventional heating, including reduced reaction times and increased yields.

In the synthesis of more complex systems, such as triazoloquinazolinones and benzimidazoquinazolinones, microwave irradiation has been shown to facilitate three-component condensation reactions, affording products in nearly quantitative yields within minutes. nih.gov Similarly, the synthesis of various 2-aryl-2-oxazolines and other cyclic iminoethers from amido alcohols is effectively promoted by polyphosphoric acid esters under microwave conditions, achieving high yields in short reaction times. organic-chemistry.orgresearchgate.net These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient construction of the 2,3-dihydro-1,4-benzodioxin ring system, likely proceeding through analogous cyclization pathways. The key benefits of this technology are summarized in the table below.

Table 1: Advantages of Microwave-Assisted Synthesis in Heterocyclic Chemistry

| Feature | Description |

| Rate Acceleration | Significant reduction in reaction times from hours to minutes. |

| Improved Yields | Often leads to higher isolated yields of the desired products. |

| Enhanced Purity | Cleaner reaction profiles with fewer byproducts. |

| Energy Efficiency | Localized and efficient heating of the reaction mixture. |

Continuous Flow Technologies and Electrosynthesis Applications

Continuous flow chemistry offers a promising platform for the synthesis of pharmaceutical intermediates, providing advantages in terms of safety, scalability, and process control. The application of continuous flow technology has been successfully demonstrated for the rapid scale-up of an enantioenriched benzodioxan intermediate. researchgate.net This process, which involves an intramolecular SNAr cyclization at high temperatures, benefits from the rapid thermal equilibration and minimized product decomposition afforded by the flow reactor. researchgate.net

Table 2: Comparison of Continuous Flow and Electrosynthesis for Benzodioxane Synthesis

| Technology | Key Advantages | Example Application |

| Continuous Flow | Scalability, improved safety for high-temperature reactions, precise process control. | Intramolecular SNAr cyclization to form a benzodioxan intermediate. researchgate.net |

| Electrosynthesis | Mild reaction conditions, avoids harsh chemical oxidants, potential for regioselectivity. | Anodic oxidation of catechols followed by IEDDA reaction with enamines. rsc.org |

Enantioselective Synthesis and Chiral Catalysis for Benzodioxinols

The stereochemistry of the 2-substituent in 1,4-benzodioxane derivatives is often crucial for their biological activity, making enantioselective synthesis a critical area of research. unimi.it Several strategies have been developed for the asymmetric synthesis of these compounds. One notable approach is the iridium-catalyzed asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, which provides access to enantiomerically enriched 1,4-benzodioxanes with excellent enantioselectivities (up to 99:1 er). researchgate.net This method is versatile and accommodates a range of alkyl, aryl, and heteroaryl substituents at the 2-position. researchgate.net

Another powerful technique is the enzymatic kinetic resolution of racemic mixtures. For instance, lipases have been successfully employed for the enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate, an intermediate in the synthesis of pharmaceuticals like (S)-doxazosin mesylate. unimi.it The Sharpless asymmetric epoxidation is another key reaction that has been utilized in the enantioselective synthesis of (2R, 1'S)- and (2S, 1'R)-2-oxiranyl-1,4-benzodioxan, which are valuable chiral building blocks. clockss.org

Table 3: Key Catalysts and Methods in Enantioselective Benzodioxane Synthesis

| Catalyst/Method | Description | Achieved Enantioselectivity |

| [Ir(cod)Cl]2/BIDIME-dimer | Iridium complex for asymmetric hydrogenation of 2-substituted 1,4-benzodioxines. researchgate.net | Up to 99:1 er researchgate.net |

| Lipase | Enzyme for kinetic resolution of racemic 1,4-benzodioxan-2-carboxylic acid esters. unimi.it | High enantiomeric excess unimi.it |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide and diethyl tartrate for the epoxidation of allylic alcohols. clockss.org | >92% ee for (2S,3S)-epoxide and >96% ee for (2R,3R)-epoxide clockss.org |

Biomimetic and Biosynthetic Approaches for Benzodioxin Structures

The 2,3-dihydro-1,4-benzodioxin scaffold is present in a variety of naturally occurring lignans, many of which exhibit significant biological activities. nih.gov The biosynthesis of these compounds is proposed to involve the oxidative dimerization of two phenylpropanoid units. rsc.org This natural synthetic strategy has inspired biomimetic approaches to the construction of the 1,4-benzodioxane ring system.

A notable example is the first total synthesis of the 1,4-benzodioxane lignan, cadensin G, which employs a biomimetic oxidative coupling as a key step. connectjournals.com In this synthesis, the coupling of sinapyl alcohol with a protected 1,3,5,6-tetrahydroxyxanthone (B1664531) is achieved using potassium ferricyanide as the oxidant. connectjournals.com This reaction mimics the proposed free-radical mechanism of biosynthesis. Similarly, the first synthesis of a 1,4-benzodioxane lignan, (±)-eusiderin A, was accomplished through the silver(I) oxide-mediated coupling of two phenolic precursors. rsc.org These biomimetic strategies provide a valuable tool for the synthesis of complex natural products containing the benzodioxane core.

Retrosynthetic Analysis and Strategic Disconnections for Benzodioxinols

Retrosynthetic analysis is a powerful problem-solving technique for planning the synthesis of complex organic molecules. amazonaws.com For a target molecule like this compound, the analysis begins by identifying key bonds that can be disconnected to simplify the structure into readily available starting materials.

A primary disconnection would be the ether linkages of the dioxane ring. This leads back to catechol and a three-carbon electrophile. Specifically, a C-O bond disconnection suggests a nucleophilic substitution reaction between the two hydroxyl groups of catechol and a suitable dielectrophile. A logical precursor would be a propylene (B89431) oxide derivative substituted with leaving groups at the 2- and 3-positions, or more simply, 1-chloro-2,3-epoxypropane (epichlorohydrin). The methyl group and the hydroxyl group at the C2 position can be envisioned as arising from the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a 2-carbonyl substituted 1,4-benzodioxane intermediate.

An alternative retrosynthetic approach would involve the formation of one C-O bond at a time. For instance, an intramolecular cyclization of a precursor already containing one of the ether linkages could be a viable strategy. This approach is often employed in the synthesis of substituted benzodioxanes.

Synthesis of Key Intermediates Bearing the 2,3-Dihydro-1,4-benzodioxin Moiety

The synthesis of various functionalized 2,3-dihydro-1,4-benzodioxin derivatives often relies on the preparation of key intermediates that can be further elaborated. A common starting point for many syntheses is the reaction of a catechol with a suitable three-carbon synthon. For example, the reaction of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of a base like potassium carbonate yields methyl 2,3-dihydrobenzo[b] connectjournals.comnih.govdioxine-5-carboxylate, a versatile intermediate for the synthesis of amides and other derivatives. nih.gov

Another important class of intermediates includes those with a reactive handle at the 2-position of the benzodioxin ring. For instance, 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxin can be synthesized from 2-(hydroxymethyl)-1,4-benzodioxane by reaction with thionyl chloride. This chloromethylated derivative serves as a useful electrophile for introducing the benzodioxin moiety into other molecules through nucleophilic substitution reactions. prepchem.com Similarly, 2-formyl-1,4-benzodioxane, prepared by the reduction of the corresponding ethyl ester, is a valuable intermediate for the synthesis of various 2-alkenyl derivatives via Wittig reactions. nih.gov

Table 4: Important Intermediates for Benzodioxin Synthesis

| Intermediate | Synthetic Precursors | Key Reactions for Further Elaboration |

| Methyl 2,3-dihydrobenzo[b] connectjournals.comnih.govdioxine-5-carboxylate | 2,3-Dihydroxybenzoic acid, 1,2-dibromoethane, K2CO3 nih.gov | Hydrolysis to the carboxylic acid, amidation. nih.gov |

| 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | 2-(Hydroxymethyl)-1,4-benzodioxane, thionyl chloride. | Nucleophilic substitution with various nucleophiles. prepchem.com |

| 2-Formyl-1,4-benzodioxane | Ethyl 2-formyl-1,4-benzodioxane-2-carboxylate (via reduction). nih.gov | Wittig reactions, imine formation. nih.gov |

| N-(2,3-dihydrobenzo connectjournals.comnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide | N-2,3-dihydrobenzo connectjournals.comnih.gov-dioxin-6-amine, 4-methylbenzenesulfonyl chloride. scielo.br | N-alkylation with various electrophiles. scielo.br |

Reactions Involving the Hydroxyl Group at the 2-Position

The tertiary hydroxyl group at the C-2 position is a key site for chemical modification. Its reactivity is characteristic of tertiary alcohols, involving transformations such as nucleophilic substitution, esterification, etherification, and the application of protecting groups.

Nucleophilic Substitution Reactions (e.g., Conversion to Alkyl Halides, Tosylates)

The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group nature (OH⁻). Therefore, conversion of the alcohol into a better leaving group is a prerequisite for nucleophilic substitution.

Conversion to Alkyl Halides: Tertiary alcohols can be converted to their corresponding alkyl halides using hydrohalic acids (HCl, HBr). libretexts.org The reaction proceeds via an Sₙ1 mechanism. The hydroxyl group is first protonated by the acid to form a good leaving group (water), which then departs to generate a stable tertiary benzylic carbocation. Subsequent attack by the halide ion yields the final product. libretexts.org Due to the stability of the tertiary carbocation, this reaction often proceeds readily, sometimes even at 0 °C. libretexts.org

Conversion to Tosylates: Another common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate, which is an excellent leaving group. nih.gov The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org A key feature of tosylation is that the C-O bond of the alcohol remains intact during the reaction, meaning the stereochemistry at the chiral center is retained. libretexts.org However, tertiary alcohols may react slowly with tosyl chloride. chemistrysteps.com The resulting tosylate is highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of nucleophiles.

| Reaction | Reagent(s) | Mechanism | Product |

| Conversion to Alkyl Chloride | Concentrated HCl | Sₙ1 | 2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxin |

| Conversion to Alkyl Bromide | Concentrated HBr | Sₙ1 | 2-Bromo-2-methyl-2,3-dihydro-1,4-benzodioxin |

| Conversion to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Nucleophilic Acyl Substitution | 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl 4-methylbenzenesulfonate |

Esterification and Etherification Reactions

Esterification: The formation of esters from this compound can be achieved through several methods. Standard Fischer esterification (reaction with a carboxylic acid under strong acid catalysis) is often complicated by dehydration, an E1 elimination reaction that forms an alkene, especially with tertiary alcohols. google.com A more effective method involves reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base (e.g., pyridine) or a solid acid catalyst. google.comiiste.org This approach avoids the strongly acidic conditions that promote elimination. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Etherification: Synthesis of ethers from this tertiary alcohol typically requires conversion of the hydroxyl group into an alkoxide using a strong base, such as sodium hydride (NaH). The resulting alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. Due to the sterically hindered nature of the tertiary center, Sₙ2 reactions with bulky alkyl halides may be slow or compete with elimination reactions.

| Reaction | Reagent(s) | Product Type |

| Esterification | Acyl Chloride (e.g., Acetyl chloride), Pyridine | Carboxylate Ester |

| Esterification | Acid Anhydride (e.g., Acetic anhydride), Catalyst | Carboxylate Ester |

| Etherification | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | Ether |

Protective Group Chemistry for the Hydroxyl Functionality

To prevent the tertiary hydroxyl group from undergoing unwanted reactions during multi-step syntheses, it can be temporarily "protected." Common protecting groups for alcohols include silyl ethers. masterorganicchemistry.com

Silyl Ethers: The alcohol can be converted into a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl), in the presence of a base like imidazole or triethylamine. chemistrysteps.com The steric hindrance of the tertiary alcohol may influence the choice of the silylating agent, with more reactive reagents like silyl triflates (e.g., TMSOTf) sometimes being necessary. highfine.com Silyl ethers are stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents, but can be easily removed (deprotected) using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). chemistrysteps.com

Other Ether-based Protecting Groups: Acetal-based protecting groups like tetrahydropyranyl (THP) ether can also be used. uwindsor.ca These are installed under acidic conditions and are stable to basic and nucleophilic reagents but are cleaved with aqueous acid. chemistrysteps.comuwindsor.ca

| Protecting Group | Protection Reagent(s) | Deprotection Reagent |

| Trimethylsilyl (TMS) ether | TMSCl, Imidazole | TBAF or mild acid |

| tert-Butyldimethylsilyl (TBDMS) ether | TBDMSCl, Imidazole | TBAF or acid |

| Tetrahydropyranyl (THP) ether | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., HCl/H₂O) |

Transformations of the Dihydro-1,4-benzodioxin Ring System

The benzene (B151609) ring of the 1,4-benzodioxin moiety is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems.

Electrophilic Aromatic Substitution on the Benzene Ring

The dihydro-1,4-benzodioxin ring system contains two ether-like oxygen atoms attached to the aromatic ring. The lone pairs on these oxygen atoms can be delocalized into the ring, making it electron-rich and thus highly activated towards electrophilic attack. These alkoxy groups are strong ortho-, para-directors. wikipedia.org This means that incoming electrophiles will preferentially substitute the hydrogen atoms at positions 6 and 7 of the benzodioxin ring (which are ortho and para, respectively, to the oxygen atoms).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, typically at the 6-position, to form compounds like 2,3-Dihydro-6-nitro-1,4-benzodioxin. nih.govcymitquimica.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom onto the ring.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), attach alkyl or acyl groups to the aromatic ring. wikipedia.orgyoutube.com Acylation is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues often associated with alkylation. youtube.com

Given the activating nature of the dioxin ring, these reactions typically proceed under milder conditions than those required for unsubstituted benzene.

| Reaction | Electrophile Source | Typical Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol |

| Bromination | Br₂ / FeBr₃ | 6-Bromo-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol |

| Sulfonation | SO₃ / H₂SO₄ | 2-Hydroxy-2-methyl-2,3-dihydro-1,4-benzodioxin-6-sulfonic acid |

Reactions at the Dioxane Ring (e.g., Ring-Opening, Addition Reactions)

The saturated dioxane ring of 2,3-dihydro-1,4-benzodioxin derivatives is generally stable but can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups. These reactions are crucial for transforming the benzodioxin core into other complex molecular architectures.

One notable example is the base-mediated ring-opening of 2,3-dihydrobenzo[b] alevelchemistry.co.ukscielo.brdioxine-2-carboxamides. researchgate.net In this transformation, the presence of a base initiates the cleavage of the dioxane ring, generating a reactive acrylamide intermediate in situ. This intermediate can then participate in subsequent cyclization reactions, such as a formal 6-endo-trig cyclization involved in Heck-type reactions, to yield entirely different heterocyclic systems like 3-oxoquinolin-2(1H)-ones. researchgate.net

Lewis acids can also promote the cleavage of such heterocyclic rings. For instance, boron trifluoride etherate (BF₃·OEt₂) has been effectively used to mediate the ring-opening of other strained oxygen-containing heterocycles. organic-chemistry.org This type of reaction often proceeds through zwitterionic intermediates, leading to rearranged products. organic-chemistry.org While not a direct addition reaction in the context of unsaturated systems, the nucleophilic attack that initiates ring-opening is a key reactive pathway for the dioxane ring.

| Starting Material Class | Reagents | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzo[b] alevelchemistry.co.ukscielo.brdioxine-2-carboxamides | Base (e.g., an amine or carbonate), Pd catalyst | Acrylamide intermediate | 3-Oxoquinolin-2(1H)-ones | researchgate.net |

Derivatization via Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reactions)

Carbon-carbon bond-forming reactions are fundamental to extending the carbon skeleton and introducing molecular complexity. alevelchemistry.co.uk For derivatives of 2,3-dihydro-1,4-benzodioxin, Grignard reactions represent a powerful tool for derivatization, particularly in the synthesis of analogues with substituted side chains at the C2 position.

Although the tertiary alcohol of this compound itself is not a direct site for Grignard addition, related synthetic precursors like aldehydes are commonly used. For example, in the synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, a Grignard reaction involving 4-pentenyl magnesium bromide is used to add a carbon chain to an aldehyde precursor. mdpi.com This step is critical as it not only forms a new carbon-carbon bond but also generates a new stereocenter. The subsequent reaction of the resulting diol with catechol builds the benzodioxane skeleton. mdpi.com This demonstrates the utility of organometallic reagents in creating complex side chains that are then incorporated into the final dihydrobenzodioxinol structure.

The reaction is often diastereoselective, producing a mixture of diastereomers that can be separated and characterized, highlighting the stereochemical implications of such C-C bond-forming steps. mdpi.com

Formation of Fused Heterocyclic Systems from Dihydrobenzodioxinols (e.g., pyrazoles, phenanthroimidazoles)

The dihydrobenzodioxinol framework serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. A prominent example is the formation of pyrazoles. Research has shown that derivatives of dihydrobenzodioxinols can be readily converted into substituted pyrazoles.

Specifically, (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol undergoes a condensation reaction with various arylhydrazines to produce substituted pyrazoles in high yields. This reaction proceeds by reacting the 1,3-dicarbonyl-like functionality inherent in the acetyl-dihydrobenzodioxinol structure with the two nucleophilic nitrogen atoms of the hydrazine derivative, leading to cyclization and the formation of the aromatic pyrazole ring.

| Dihydrobenzodioxinol Derivative | Reagent | Reaction Conditions | Fused Heterocyclic Product |

|---|---|---|---|

| (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol | Arylhydrazines | Mixture of water and acetic acid | Substituted Pyrazoles |

This synthetic strategy showcases the utility of the dihydrobenzodioxinol scaffold as a building block for accessing diverse heterocyclic compounds with potential applications in medicinal chemistry.

Reaction Mechanism Elucidation through Kinetic and Quantum Chemical Calculations

Understanding the precise mechanisms of the reactions involving this compound requires a combination of experimental kinetic studies and theoretical quantum chemical calculations. These methods provide deep insights into reaction pathways, transition states, and the factors governing reactivity and selectivity. rsc.orgnih.gov

Kinetic Studies Experimental kinetics reveal the rate at which a reaction proceeds and its dependence on reactant concentrations and temperature. For complex organic reactions, techniques such as flow reactors coupled with gas chromatography can be used to monitor the decay of reactants and the formation of products over time. From this data, rate coefficients and Arrhenius parameters (activation energy and pre-exponential factor) are determined, which are essential for describing the reaction dynamics.

Quantum Chemical Calculations Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful predictive tools in mechanistic chemistry. nih.govresearchgate.net These calculations can model the entire reaction pathway from reactants to products, including the geometry and energy of all intermediates and transition states. researchgate.net

By calculating the energy profile of a proposed mechanism, researchers can:

Determine the activation energy barriers for different steps, identifying the rate-determining step. nih.gov

Compare the feasibility of different potential pathways (e.g., concerted vs. stepwise mechanisms).

Analyze molecular properties such as bond lengths, bond angles, and electronic properties (e.g., HOMO-LUMO energies) of the reacting species. researchgate.net

Predict spectroscopic data (e.g., NMR, IR) to help confirm the identity of intermediates or products.

| Technique | Key Data/Insights Provided | Example Application |

|---|---|---|

| Experimental Kinetics | Reaction rate coefficients, activation energies, Arrhenius parameters. | Determining the atmospheric lifetime of volatile organic compounds. |

| Quantum Chemical Calculations (DFT) | Transition state geometries and energies, reaction energy profiles, HOMO/LUMO energies, predicted spectroscopic values. | Distinguishing between competing reaction mechanisms (e.g., stepwise vs. concerted). researchgate.net |

These computational approaches are invaluable for rationalizing experimental observations and for predicting the outcomes of new, untested chemical transformations. rsc.org

Selectivity in Chemical Transformations (Regioselectivity, Chemoselectivity, Stereoselectivity)

Selectivity is a cornerstone of modern synthetic chemistry, and reactions involving the dihydrobenzodioxinol scaffold are often governed by regioselective, chemoselective, and stereoselective factors.

Regioselectivity Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the chemistry of 2,3-dihydro-1,4-benzodioxins, regioselectivity is critical during both the synthesis of the ring system and its subsequent functionalization. For instance, when using a substituted catechol to construct the dioxane ring, the reaction can potentially yield two different regioisomers depending on which oxygen atom attacks the electrophilic carbon. The control of this regioselectivity can be highly dependent on reaction conditions such as the solvent and the nature of the base used.

Chemoselectivity Chemoselectivity is the selective reaction of one functional group in the presence of others. The this compound molecule contains several distinct functional groups: a tertiary alcohol, two ether linkages, and an aromatic ring. A given reagent could potentially react with any of these sites. A chemoselective transformation would involve reaction at only one of these groups while leaving the others intact. For example, a mild oxidizing agent might selectively oxidize the tertiary alcohol without affecting the aromatic ring or cleaving the ether bonds.

Stereoselectivity Stereoselectivity concerns the preferential formation of one stereoisomer over another. The C2 carbon of this compound is a chiral center. Many reactions involving this scaffold can create new stereocenters or are influenced by the existing one. As discussed previously, the Grignard reaction on an aldehyde precursor to a C2-substituted benzodioxane derivative generates a new chiral center, leading to the formation of diastereomers. mdpi.com The study of these reactions often involves determining the diastereomeric ratio (d.r.) and assigning the absolute configuration of the products using advanced techniques like 2D-NOESY NMR. mdpi.com

| Type of Selectivity | Definition | Relevance to Dihydrobenzodioxinols |

|---|---|---|

| Regioselectivity | Preferential reaction at one site over another constitutional isomer. | Controlling the position of substituents on the aromatic ring or during ring formation from substituted catechols. |

| Chemoselectivity | Preferential reaction of one functional group in the presence of others. | Selective modification of the hydroxyl group vs. the ether or aromatic moieties. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Formation of diastereomers during C-C bond formation at the C2 side chain. mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 2,3 Dihydro 1,4 Benzodioxin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the carbon framework and the relative orientation of substituents can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is expected to show distinct signals for the methyl, methylene, hydroxyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the benzene (B151609) ring.

The aromatic protons (H-5, H-6, H-7, H-8) are anticipated to appear in the downfield region (approximately 6.8-7.0 ppm) as a complex multiplet due to their distinct chemical environments and spin-spin coupling.

The methylene protons of the dioxane ring (H-3) are diastereotopic due to the adjacent chiral center (C-2). They are expected to resonate as two distinct signals, likely doublets of doublets, in the range of 3.9-4.3 ppm.

The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is variable (2.0-4.0 ppm), depending on concentration and solvent.

The methyl protons (H-9) are expected to appear as a singlet in the upfield region (around 1.5 ppm), being shielded by the saturated carbon to which they are attached.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.

The aromatic carbons are expected in the 115-145 ppm region. The two carbons bonded to oxygen (C-4a, C-8a) will be the most downfield in this group, appearing around 142-144 ppm. The other four aromatic carbons (C-5, C-6, C-7, C-8) will resonate between 117-123 ppm.

The quaternary C-2 carbon , bearing both a hydroxyl and a methyl group, is expected to appear significantly downfield in the aliphatic region, around 95-100 ppm, due to the deshielding effect of the attached oxygen atom.

The methylene carbon (C-3) of the dioxane ring is anticipated around 64-68 ppm. scirp.org

The methyl carbon (C-9) will be the most upfield signal, expected around 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | - | 97.5 |

| 3 | 4.25 / 4.05 | d / d | 66.0 |

| 4a | - | - | 143.5 |

| 5 | 6.85-6.95 | m | 122.5 |

| 6 | 6.85-6.95 | m | 121.0 |

| 7 | 6.85-6.95 | m | 121.5 |

| 8 | 6.85-6.95 | m | 117.0 |

| 8a | - | - | 142.0 |

| 9 (CH₃) | 1.55 | s | 27.0 |

| 2-OH | 2.5 (broad) | s (br) | - |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's connectivity and spatial arrangement. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and, critically, between the two diastereotopic protons on C-3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals for the methyl, methylene, and aromatic groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons (H-9) to the quaternary carbon C-2 and the methylene carbon C-3. The methylene protons (H-3) would show correlations to C-2 and the aromatic carbon C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. A key NOESY correlation would be expected between the methyl protons (H-9) and one of the methylene protons on C-3, helping to establish their relative spatial orientation.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

| COSY | Aromatic H's ↔ Adjacent Aromatic H'sH-3a ↔ H-3b | Confirms neighboring protons on the benzene and dioxane rings. |

| HSQC | H-3 ↔ C-3Aromatic H's ↔ Aromatic C'sH-9 (CH₃) ↔ C-9 (CH₃) | Directly links protons to their attached carbons. |

| HMBC | H-9 (CH₃) ↔ C-2, C-3H-3 ↔ C-2, C-4aAromatic H's ↔ Quaternary Aromatic C's (C-4a, C-8a) | Establishes the connectivity across the entire molecular framework. |

| NOESY | H-9 (CH₃) ↔ H-3 (one of the diastereotopic protons)H-3 ↔ H-5 | Provides through-space proximity information for stereochemical assignment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The mass-to-charge ratio (m/z) of these fragments is detected, producing a unique mass spectrum. For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol .

Molecular Ion (M⁺): A peak at m/z = 166 would correspond to the intact molecular ion.

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions. A primary fragmentation event would be the loss of a methyl radical (•CH₃) via alpha-cleavage, leading to a stable oxonium ion at m/z = 151. Subsequent loss of a molecule of carbon monoxide (CO) could lead to a fragment at m/z = 123. Another significant fragmentation pathway involves the cleavage of the dioxane ring, potentially leading to a fragment corresponding to the pyrocatechol (B87986) radical cation at m/z = 110. A peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺, is also plausible from rearrangement and cleavage.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula of Loss |

| 166 | [M]⁺ (Molecular Ion) | - |

| 151 | [M - CH₃]⁺ | •CH₃ |

| 123 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 110 | [C₆H₆O₂]⁺ (Pyrocatechol radical cation) | C₃H₄O |

| 43 | [C₂H₃O]⁺ (Acetyl cation) | C₇H₇O₂ |

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. liverpool.ac.uk A sample containing this compound would first be injected into the gas chromatograph, where it would travel through a capillary column. chemicalbook.com Based on its volatility and interaction with the column's stationary phase, it would elute at a specific retention time, separating it from other components in a mixture. liverpool.ac.ukchemicalbook.com Upon exiting the GC column, the molecule would enter the mass spectrometer's ion source, be ionized (typically by electron impact), and fragmented. The resulting mass spectrum would be recorded, serving as a chemical fingerprint. By matching both the retention time and the mass spectrum to that of a known standard, or by interpreting the fragmentation pattern, the compound can be unequivocally identified. ncssm.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for identifying which functional groups are present.

For this compound, the key absorptions would be:

O-H Stretch: A strong, broad absorption band between 3500-3200 cm⁻¹ is characteristic of the hydroxyl group (alcohol).

Aromatic C-H Stretch: A sharp absorption band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicates the C-H bonds of the benzene ring.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) are due to the C-H bonds of the methyl and methylene groups.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretch: Strong absorption bands in the 1270-1000 cm⁻¹ region are expected for the C-O bonds of the ether linkages in the dioxane ring and the C-O bond of the tertiary alcohol.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500-3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 2990-2850 | C-H Stretch | Aliphatic | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1270-1200 | C-O Stretch (Aryl Ether) | Ether | Strong |

| 1100-1000 | C-O Stretch (Alcohol) | Alcohol | Strong |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for elucidating the empirical formula of a newly synthesized or isolated compound. For this compound, which has a molecular formula of C₉H₁₀O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen. chemicalbook.comnist.gov This analysis provides the percentage by mass of each element in the compound, serving as a fundamental check of its identity and purity.

The most common method for determining carbon and hydrogen content is combustion analysis. In this process, a weighed sample of the compound is heated to a high temperature in the presence of excess oxygen. The combustion converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). By precisely measuring the mass of the CO₂ and H₂O produced, the mass percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

While data for the parent compound is not extensively published, the utility of elemental analysis is well-documented for its derivatives. In the synthesis and characterization of novel sulfonamide derivatives of 1,4-benzodioxane (B1196944), elemental analysis (specifically CHN analysis for Carbon, Hydrogen, and Nitrogen) is routinely used to confirm that the synthesized product matches the expected structure. scielo.brscielo.br The experimentally found values are compared against the theoretically calculated percentages. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the proposed empirical formula.

For instance, the elemental analysis of a derivative, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide, was performed to validate its molecular formula of C₂₃H₂₂N₂O₅S. scielo.br The results obtained were in strong agreement with the calculated values, substantiating the successful synthesis of the target molecule.

Below is a data table illustrating the comparison between calculated and experimentally found elemental compositions for this derivative.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.00 | 63.31 |

| Hydrogen (H) | 5.06 | 5.19 |

| Nitrogen (N) | 6.39 | 6.53 |

Data derived from the analysis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide. scielo.br

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in the study of this compound and its derivatives, providing robust methods for both the assessment of purity and the separation of compounds from complex mixtures. The choice of chromatographic technique depends on the specific goal, whether it is rapid qualitative analysis, quantitative purity determination, or preparative-scale purification.

Thin-Layer Chromatography (TLC) is frequently employed as a rapid, simple, and inexpensive method to monitor the progress of chemical reactions. For example, during the synthesis of benzodioxine derivatives, TLC can be used to check for the consumption of starting materials and the formation of the desired product. nih.gov By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the components separate based on their polarity, allowing for a quick assessment of the reaction's status.

Column Chromatography is the standard method for the purification and separation of 1,4-benzodioxane derivatives on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material. For instance, in syntheses that produce positional isomers, such as methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylate, column chromatography on silica gel is effective for resolving and isolating each regioisomer from the product mixture. mdpi.com The crude product is loaded onto a column packed with a stationary phase (like silica gel), and a solvent (mobile phase) is passed through, eluting the separated compounds.

High-Performance Liquid Chromatography (HPLC) offers superior resolution and is the premier technique for the quantitative assessment of the purity of this compound. A typical HPLC setup for this class of compounds would involve a C18 reversed-phase column, where the stationary phase is nonpolar. The mobile phase is usually a mixture of a buffered aqueous solution and an organic solvent like acetonitrile. epa.gov A gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the main compound from any impurities. epa.gov The detector, often a UV-Vis spectrophotometer, quantifies the amount of each substance as it elutes from the column, providing a precise measure of purity.

The following table summarizes the applications of these key chromatographic techniques for 1,4-benzodioxane-based compounds.

| Chromatographic Technique | Primary Application | Scale | Key Information Provided |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative analysis | Analytical | Rapid identification of components, reaction progress nih.gov |

| Column Chromatography | Purification, isomer separation | Preparative | Isolation of pure compounds from mixtures mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Analytical | High-resolution separation, precise purity percentage epa.gov |

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the computational and theoretical studies of This compound .

The user's instructions require that the article focus solely on "this compound" and that all content strictly adheres to the provided outline. Without specific computational data from research on this molecule, generating a thorough, informative, and scientifically accurate article that meets these requirements is not feasible. Providing general information on the computational methods or using data from related benzodioxin derivatives would violate the explicit constraints of the request.

Synthesis and Chemical Transformation of Advanced Benzodioxin Derivatives and Analogs

Derivatives with Modifications on the Benzene (B151609) Ring

The aromatic benzene ring of the 2,3-dihydro-1,4-benzodioxin system serves as a versatile platform for introducing a variety of substituents, thereby modulating the electronic and steric properties of the molecule. These modifications can significantly influence the reactivity and biological activity of the resulting derivatives. Common synthetic strategies involve the use of substituted catechols as starting materials or the direct functionalization of the pre-formed benzodioxin ring.

A key approach to synthesizing benzene ring-modified derivatives involves the reaction of appropriately substituted catechols with suitable three-carbon synthons. For instance, the synthesis of 2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamide and its nitro-substituted analogs begins with 2,3-dihydroxybenzoic acid. Esterification followed by alkylation with 1,2-dibromoethane (B42909) yields the cyclized methyl 2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxylate. Subsequent nitration using a mixture of nitric acid and trifluoroacetic acid introduces nitro groups at the C7 or C8 positions of the benzene ring. The corresponding amino derivatives can then be obtained through catalytic hydrogenation. eurekaselect.com

Another common modification is the introduction of sulfamoyl groups. The synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins has been reported, highlighting the accessibility of these derivatives for further chemical exploration. Furthermore, the synthesis of N-substituted derivatives starting from 2,3-dihydro-1,4-benzodioxin-6-amine has been extensively studied. Reaction with sulfonyl chlorides, followed by further derivatization, provides a library of compounds with diverse functionalities on the benzene ring. fiveable.meepa.gov

The following table summarizes some examples of benzene ring-modified 2,3-dihydro-1,4-benzodioxin derivatives.

| Substituent on Benzene Ring | Starting Material | Synthetic Method | Reference |

| 5-Carboxamide | 2,3-Dihydroxybenzoic acid | Esterification, cyclization, hydrolysis, amidation | eurekaselect.com |

| 7-Nitro | 2,3-Dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamide | Nitration (HNO₃/TFA) | eurekaselect.com |

| 8-Nitro | 2,3-Dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamide | Nitration (HNO₃/TFA) | eurekaselect.com |

| 7-Amino | 7-Nitro-2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamide | Catalytic Hydrogenation | eurekaselect.com |

| 8-Amino | 8-Nitro-2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamide | Catalytic Hydrogenation | eurekaselect.com |

| 6-Sulfonamidoacetamide | 2,3-Dihydro-1,4-benzodioxin-6-amine | Sulfonylation, Alkylation | fiveable.meepa.gov |

Derivatives with Substitutions on the Dioxane Ring (e.g., 2-methyl, 2-carboxyl, 2-amine derivatives)

Modifications on the dioxane ring of the 2,3-dihydro-1,4-benzodioxin scaffold, particularly at the C2 position, are crucial for introducing chirality and diverse functional groups that can significantly impact the molecule's properties. The synthesis of derivatives bearing 2-methyl, 2-carboxyl, and 2-amine functionalities has been a subject of considerable research.

The introduction of a carboxyl group at the C2 position is a common strategy to create versatile intermediates. For instance, ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate can be synthesized by reacting catechol with ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate. acs.org This carboxylate derivative can then be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for the synthesis of various amides and other derivatives. The synthesis of 1,4-benzodioxan-2-carboxamides has been well-documented, highlighting the utility of the C2-carboxyl group as a handle for further functionalization. dntb.gov.ua

The synthesis of 2-amino-substituted derivatives often involves multi-step sequences. While direct amination can be challenging, indirect methods, such as the conversion of a carboxylic acid to an amide followed by a Hofmann rearrangement, or the reduction of a 2-azido derivative, can be employed. The synthesis of various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides, although the amino group is not directly on the dioxane ring, showcases the chemical transformations involving amino functionalities in the broader benzodioxin family. epa.govnih.gov

The following table provides examples of synthetic approaches to derivatives with substitutions on the dioxane ring.

| Substituent at C2 | Starting Material | Key Reagents/Reaction | Reference |

| Carboxylate (Ester) | Catechol | Ethyl 2,3-dibromopropionate, K₂CO₃ | acs.org |

| Carboxamide | 1,4-Benzodioxan-2-carboxylic acid | Amine, Coupling agents | dntb.gov.ua |

| Amino (as part of a larger substituent) | N-(2,3-dihydrobenzo acs.orgeurekaselect.com-dioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(substituted-phenyl)acetamides, LiH | epa.govnih.gov |

Development of Bioisosteres for Chemical Exploration

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a powerful tool in drug design and chemical biology. In the context of 2,3-dihydro-1,4-benzodioxin derivatives, the bioisosteric replacement of the benzene ring with various heterocycles has been explored to modulate physicochemical properties and biological activities.

A prominent example is the replacement of the benzene ring with a pyridine moiety, leading to the formation of 1,4-dioxino[2,3-b]pyridine analogs. acs.orgnih.gov This substitution introduces a nitrogen atom into the aromatic system, which can alter the compound's polarity, hydrogen bonding capabilities, and metabolic stability. The synthesis of these pyridine bioisosteres has yielded derivatives with significant biological interest in areas such as central nervous system and cardiovascular diseases. acs.orgnih.gov

Thiophene is another heterocyclic ring that is often considered a bioisostere of benzene due to its similar size and electronic properties. The replacement of a benzene ring with a thiophene ring has been shown to be well-tolerated in various pharmacologically active scaffolds, sometimes leading to enhanced activity. epa.gov While specific examples directly related to 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol are not extensively documented in the provided search results, the principle of thiophene-for-benzene substitution is a valid strategy for chemical exploration in this class of compounds.

Other five-membered heterocyclic rings such as thiazole and isoxazole have also been utilized as bioisosteres for aromatic systems in medicinal chemistry. libretexts.org These heterocycles offer different electronic distributions and potential interaction points with biological targets compared to the carbocyclic benzene ring. The development of such bioisosteres of 2,3-dihydro-1,4-benzodioxin derivatives represents a promising avenue for the discovery of novel compounds with fine-tuned properties.

The table below illustrates common bioisosteric replacements for the benzene ring in the context of benzodioxin and related structures.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Benzene | Pyridine | Introduce nitrogen for altered polarity, H-bonding, and metabolism. acs.orgnih.gov | acs.orgnih.gov |

| Benzene | Thiophene | Similar size and electronics to benzene; can modulate activity. epa.gov | epa.gov |

| Phenyl | Thiazole | Introduce heteroatoms for different electronic and interaction properties. libretexts.org | libretexts.org |

| Phenyl | Isoxazole | Alter electronic distribution and potential for hydrogen bonding. |

Synthesis of Spiro and Fused Polycyclic Systems Containing Benzodioxin Moieties

The construction of spiro and fused polycyclic systems incorporating the 1,4-benzodioxin moiety leads to structurally complex and three-dimensionally diverse molecules. These intricate architectures can offer unique pharmacological profiles due to their rigid conformations and specific spatial arrangements of functional groups.

A notable achievement in this area is the synthesis of spiro(1,4-benzodioxin-2,4′-piperidines) and spiro(1,4-benzodioxin-2,3′-pyrrolidines). A convenient procedure for their preparation has been developed starting from 2-fluorophenol. The key steps involve the acid-catalyzed condensation of 2-fluorophenol with an appropriate epoxide to form a primary alcohol, followed by an intramolecular cyclization facilitated by a strong base like sodium hydride in DMF to construct the 1,4-benzodioxin ring. acs.org

The synthesis of fused polycyclic systems often involves intramolecular cyclization reactions. For instance, the synthesis of 1,3,4-thiadiazole-fused- acs.orgeurekaselect.comnih.gov-thiadiazole derivatives incorporating a 1,4-benzodioxin moiety has been achieved through a molecular iodine-promoted oxidative cyclization. eurekaselect.com This approach allows for the construction of complex heterocyclic systems fused to the benzodioxin core. Furthermore, palladium-catalyzed intramolecular C-H/C-H biaryl coupling reactions have been utilized to construct dibenzo-fused five-membered heterocycles, a strategy that could be adapted for the synthesis of fused benzodioxin systems. nih.gov

The following table summarizes synthetic strategies towards spiro and fused benzodioxin systems.

| System Type | Synthetic Approach | Key Transformation | Reference |

| Spiro(1,4-benzodioxin-2,4′-piperidines) | Condensation and Intramolecular Cyclization | NaH-mediated ring closure of a primary alcohol derived from 2-fluorophenol and an epoxide. | acs.org |

| Spiro(1,4-benzodioxin-2,3′-pyrrolidines) | Condensation and Intramolecular Cyclization | NaH-mediated ring closure of a primary alcohol derived from 2-fluorophenol and an epoxide. | acs.org |

| Fused 1,3,4-Thiadiazole- acs.orgeurekaselect.comnih.gov-thiadiazole | Oxidative Cyclization | Iodine-mediated [3+2] oxidative cyclization. | eurekaselect.com |

| Fused Polycyclic Heteroaromatics | Intramolecular C-H/C-H Coupling | Palladium-catalyzed intramolecular biaryl coupling. | nih.gov |

| Imidazole-fused 1,4-Benzoxazepines | Intramolecular Cyclization | Base-mediated 7-exo-dig cyclization of propargyl-substituted benzimidazoles. | benthamscience.com |

Structure-Reactivity Relationship Studies in Benzodioxin Systems

Understanding the relationship between the structure of benzodioxin derivatives and their chemical reactivity is crucial for designing efficient synthetic routes and for predicting their behavior in various chemical and biological environments. These studies often focus on how substituents on both the benzene and dioxane rings influence the electronic properties and stereochemistry of the molecule, which in turn dictates its reactivity.

The reactivity of the benzene ring in electrophilic aromatic substitution is significantly affected by the nature of the substituents present. Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, activate the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro or carbonyl functionalities, deactivate the ring. lumenlearning.comlumenlearning.comopenstax.org This principle is fundamental in planning the synthesis of substituted benzodioxin derivatives, as the position and nature of existing substituents will direct the regioselectivity of subsequent reactions.

The stereochemistry at the C2 position of the dioxane ring plays a critical role in the reactivity and biological activity of 2-substituted-1,4-benzodioxan derivatives. For instance, studies on certain 1,4-dioxane (B91453) derivatives have shown that the enantiomers can exhibit reversed selectivity for different biological receptors. acs.orgnih.gov This highlights the importance of stereocontrol in the synthesis of these compounds. The conformation of the dioxane ring, which can be influenced by the substituents at C2 and C3, also impacts its reactivity. The precise spatial arrangement of atoms, as can be determined by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a key determinant of molecular properties. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure with biological activity or chemical reactivity, respectively. fiveable.melibretexts.org These models use molecular descriptors to predict the properties of new compounds, thereby guiding the design of derivatives with desired characteristics. For benzodioxin systems, QSAR studies have been employed to understand the structural requirements for interaction with biological targets. nih.gov

Key factors influencing the structure-reactivity relationship in benzodioxin systems are summarized below:

| Structural Feature | Influence on Reactivity | Methods of Study | Reference |

| Substituents on Benzene Ring | Modulate electron density, affecting electrophilic aromatic substitution rates and regioselectivity. | Kinetic studies, Hammett plots, computational chemistry. | lumenlearning.comlumenlearning.comopenstax.org |

| Stereochemistry at C2 | Determines enantioselectivity in biological interactions and can influence reaction pathways. | Chiral chromatography, X-ray crystallography, polarimetry. | acs.orgnih.gov |

| Conformation of Dioxane Ring | Affects the spatial arrangement of substituents and accessibility of reaction centers. | NMR spectroscopy (e.g., NOESY), computational modeling. | mdpi.commdpi.com |

| Overall Molecular Descriptors | Correlate with biological activity and chemical reactivity. | QSAR and QSRR modeling. | fiveable.melibretexts.org |

Non Biological Applications and Materials Science Potential of Benzodioxin Derived Compounds

Utilization in Organic Electronics and Electroactive Materials (e.g., Organic Conductors, OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, relying on organic semiconductor materials for charge transport. The performance of these devices is largely dictated by the molecular structure and solid-state packing of the active material, which influences charge carrier mobility.

While extensive research has been conducted on various classes of organic semiconductors, including polythiophenes, pentacene, and phthalocyanine (B1677752) derivatives, the specific application of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol or its direct derivatives in OFETs is not yet widely reported in scientific literature. However, related heterocyclic structures, such as benzodithiophene, have been successfully used to fabricate p-type OFETs. researchgate.net These devices demonstrated notable stability in air compared to pentacene-based transistors, showcasing the potential of incorporating such heterocyclic systems into stable electronic components. researchgate.net

For a benzodioxin-derived compound to function as an effective organic semiconductor, its structure would likely require modification to promote intermolecular π-π stacking and facilitate charge transport. This could involve creating extended conjugated systems by functionalizing the benzene (B151609) ring of the benzodioxin core with electronically active groups. The inherent stability of the benzodioxin ring system could be advantageous in developing robust materials for long-lasting electronic devices. Further research into the synthesis and characterization of such tailored benzodioxin derivatives is necessary to explore their full potential in this domain.

Role as Photoinitiators in Polymerization Processes

Photopolymerization is a process where light is used to initiate a chain reaction to form a polymer, a technology widely used in coatings, adhesives, and 3D printing. This process relies on photoinitiators, molecules that generate reactive species (such as free radicals) upon light absorption. Benzodioxole derivatives, which share a core structure with the compounds of interest, have been identified as effective components in Type II photoinitiating systems.

Type II photoinitiators operate via a bimolecular mechanism, where the photoinitiator in its excited state interacts with a coinitiator (or hydrogen donor) to generate the radicals that start the polymerization. Benzodioxole (BDO) and its derivatives can act as effective coinitiators, typically in conjunction with a sensitizer (B1316253) like benzophenone (B1666685) (BP). rsc.orgresearchgate.net The mechanism involves the excited benzophenone abstracting a hydrogen atom from the benzodioxole ring, creating the initiating radicals. rsc.orgrsc.org

Research has demonstrated several key findings in this area:

Reactivity and Substituent Effects : The efficiency of the BP/benzodioxole system is influenced by substituents on the benzodioxole ring. Electron-donating groups at the 5-position have been shown to increase the reactivity of the system. researchgate.net For instance, the combination of benzophenone with 5-methoxy-1,3-benzodioxole (BDOOMe) exhibits a polymerization rate and final double bond conversion nearly identical to commonly used BP/amine systems. researchgate.net

One-Component Systems : To improve efficiency, researchers have synthesized one-component Type II photoinitiators where the benzophenone and benzodioxole moieties are combined into a single molecule, such as 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone (BPC2BDO). nih.gov In such systems, the intramolecular hydrogen abstraction is highly efficient due to the proximity of the two functional groups. nih.gov

Advantages Over Amine Coinitiators : Traditionally, tertiary amines are used as coinitiators with benzophenone. However, benzodioxole derivatives offer significant advantages, including reduced yellowing of the cured polymer and lower cytotoxicity, making them attractive for applications in biomaterials and dental resins. researchgate.net

The table below summarizes the characteristics of various benzodioxole-based photoinitiating systems.

| System Type | Photoinitiator / Coinitiator | Key Findings | Reference(s) |

| Bimolecular | Benzophenone (BP) / 1,3-Benzodioxole (B145889) (BDO) | Functions as an effective Type II system. However, can lead to yellowing in the cured product. | rsc.org |

| Bimolecular | Benzophenone (BP) / 2-Phenyl-benzodioxole (PhBDO) | PhBDO acts as an effective coinitiator with a reactivity and mechanism similar to unsubstituted BDO. | rsc.orgrsc.org |

| Bimolecular | Benzophenone (BP) / 5-Methoxy-1,3-benzodioxole (BDOOMe) | The electron-donating methoxy (B1213986) group enhances reactivity, making it comparable to efficient BP/amine systems. | researchgate.net |

| Unimolecular | 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone (BPC2BDO) | Functions as a single-component initiator via intramolecular hydrogen abstraction, with polymerization rates dependent on monomer type and light intensity. | nih.gov |

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. escholarship.orgcd-bioparticles.net The choice of metal and organic linker dictates the structure, pore size, and chemical properties of the resulting MOF, leading to applications in gas storage, separation, and catalysis. escholarship.orgresearchgate.net

The organic linkers are crucial components and typically possess rigid backbones with coordinating functional groups, most commonly carboxylates, imidazoles, or pyridyls, which bind to the metal centers. researchgate.netresearchgate.netossila.com Despite the vast number of MOFs synthesized, the use of linkers based on the 2,3-dihydro-1,4-benzodioxin scaffold has not been prominently reported.

For a derivative of this compound to be a viable candidate as a MOF linker, it would need to be functionalized with appropriate coordinating groups. For example, the synthesis of a benzodioxin dicarboxylic acid derivative would provide the necessary carboxylate groups to coordinate with metal centers and form a stable, extended framework. The rigid and geometrically well-defined nature of the benzodioxin core could potentially lead to novel MOF topologies and functionalities. The exploration of such derivatives represents an open avenue for the design and synthesis of new MOF materials.

Development of Organic Light-Emitting Device (OLED) Components

Organic Light-Emitting Devices (OLEDs) are a major technology in displays and solid-state lighting, valued for their efficiency, color quality, and flexibility. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer. Recently, derivatives of benzodioxin have been successfully incorporated into high-performance, deep-blue OLEDs.

In a notable study, methyl-substituted benzodioxin-6-amine was used as a donor unit in donor-acceptor phenanthroimidazole derivatives. These compounds, Cz-SBDPI (with a carbazole (B46965) host) and TPA-SBDPI (with a triphenylamine (B166846) host), were designed as electroluminescent materials. The incorporation of the benzodioxin moiety contributed to materials with excellent thermal stability and superior photophysical and electrochemical properties.

Key performance metrics of the developed materials and devices include:

Thermal Stability : The compounds exhibited high glass transition temperatures (Tg) of 199 °C for Cz-SBDPI and 194 °C for TPA-SBDPI, indicating enhanced thermal properties crucial for device longevity.